molecular formula C9H10O4 B3343846 Methoxymethyl salicylate CAS No. 575-82-6

Methoxymethyl salicylate

Cat. No.: B3343846
CAS No.: 575-82-6
M. Wt: 182.17 g/mol
InChI Key: NTIBMIIYTKPBNR-UHFFFAOYSA-N
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Description

Methoxymethyl salicylate is an organic compound belonging to the class of esters. It is derived from salicylic acid, a well-known compound used in various medicinal and industrial applications. This compound is characterized by its pleasant odor and is often used in fragrances and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxymethyl salicylate can be synthesized through the esterification of salicylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process where salicylic acid and methanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Methoxymethyl salicylate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze back to salicylic acid and methanol.

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Substitution: this compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like ammonia or amines under appropriate conditions.

Major Products Formed:

    Hydrolysis: Salicylic acid and methanol.

    Oxidation: Various oxidized derivatives of salicylic acid.

    Substitution: Substituted salicylate derivatives.

Scientific Research Applications

Methoxymethyl salicylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in topical formulations for pain relief and as an anti-inflammatory agent.

    Industry: Utilized in the manufacture of fragrances, flavorings, and as a preservative in various products.

Mechanism of Action

The mechanism of action of methoxymethyl salicylate involves its ability to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins which are mediators of inflammation and pain. This mechanism is similar to that of other salicylate compounds, making it effective as an anti-inflammatory and analgesic agent.

Comparison with Similar Compounds

    Methyl salicylate:

    Salicylic acid: Known for its use in acne treatment and as a keratolytic agent.

    Acetylsalicylic acid (Aspirin): A well-known analgesic and anti-inflammatory drug.

Uniqueness: Methoxymethyl salicylate is unique in its specific ester structure, which imparts distinct physical and chemical properties compared to other salicylates. Its pleasant odor makes it particularly valuable in the fragrance and flavoring industries.

Properties

IUPAC Name

methoxymethyl 2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-6-13-9(11)7-4-2-3-5-8(7)10/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIBMIIYTKPBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206112
Record name Methoxymethyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575-82-6
Record name Benzoic acid, 2-hydroxy-, methoxymethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=575-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxymethyl salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxymethyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methoxymethyl salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.540
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOXYMETHYL SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLO907D86Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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